4-(Hydroxymethyl)cyclohexane-1-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(hydroxymethyl)cyclohexane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c9-5-7-1-3-8(6-10)4-2-7/h7-8,10H,1-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPCILYSCDCPJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39779-20-9 | |
| Record name | 4-(hydroxymethyl)cyclohexane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Derivatization Studies of 4 Hydroxymethyl Cyclohexane 1 Carbonitrile
Hydroxyl Group Transformations of 4-(Hydroxymethyl)cyclohexane-1-carbonitrile
The primary alcohol functionality in this compound is a key site for various chemical modifications. Its reactivity is typical of primary alcohols, enabling nucleophilic substitutions, oxidations, and derivatizations to esters and ethers.
Nucleophilic Substitution Reactions of the Hydroxymethyl Moiety
The hydroxyl group itself is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. pressbooks.pub This is typically achieved by protonation under acidic conditions, which transforms the -OH group into a water molecule (-OH2+), a good leaving group. pressbooks.pub Once activated, the electrophilic carbon of the hydroxymethyl group can be attacked by various nucleophiles.
Another common strategy involves converting the alcohol into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups for SN2 reactions. pressbooks.pub This approach allows for the introduction of a wide range of functional groups.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Product | Reaction Conditions |
|---|---|---|
| Halide (e.g., Br⁻) | 4-(Bromomethyl)cyclohexane-1-carbonitrile | Activation with HBr or conversion to tosylate followed by NaBr |
| Azide (B81097) (N₃⁻) | 4-(Azidomethyl)cyclohexane-1-carbonitrile | Via tosylate/mesylate intermediate followed by NaN₃ |
These substitution reactions are fundamental in elaborating the molecular structure, providing pathways to amines, halides, and other functionalized cyclohexane (B81311) derivatives.
Oxidation Reactions to Aldehyde and Carboxylic Acid Functionalities
The primary alcohol of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. youtube.com
Oxidation to Aldehyde : Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as Pyridinium chlorochromate (PCC) are effective for this transformation, yielding 4-formylcyclohexane-1-carbonitrile. youtube.com
Oxidation to Carboxylic Acid : Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (formed from CrO₃ or Na₂Cr₂O₇ with H₂SO₄), will oxidize the primary alcohol all the way to a carboxylic acid. youtube.comuobabylon.edu.iq This reaction produces 4-cyanocyclohexane-1-carboxylic acid. The aldehyde is an intermediate in this process but cannot be isolated when using strong oxidants. youtube.com
Table 2: Oxidation Reagents and Products
| Reagent | Product | Functional Group Formed |
|---|---|---|
| Pyridinium chlorochromate (PCC) | 4-formylcyclohexane-1-carbonitrile | Aldehyde |
| Potassium permanganate (KMnO₄) | 4-cyanocyclohexane-1-carboxylic acid | Carboxylic Acid |
Esterification and Etherification Reactions of the Hydroxymethyl Group
The hydroxyl group readily undergoes esterification and etherification reactions.
Esterification : In the presence of an acid catalyst, this compound reacts with carboxylic acids in a reversible process known as Fischer esterification to form esters. masterorganicchemistry.com The reaction can be driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com Alternatively, the alcohol can be reacted with more reactive carboxylic acid derivatives like acyl chlorides or anhydrides in the presence of a base.
Etherification : The Williamson ether synthesis provides a common route to ethers. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction.
Formation of Sulfonate Esters (e.g., Tosylation) for Further Functionalization
As mentioned, converting the hydroxyl group into a sulfonate ester is a key strategy for enhancing its leaving group ability. eurjchem.com Sulfonate esters are valuable synthetic intermediates. eurjchem.com A widely used method for this transformation is the reaction of the alcohol with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride, TsCl), in the presence of a base like pyridine. eurjchem.com The resulting tosylate, (4-cyanocyclohexyl)methyl 4-methylbenzenesulfonate, is highly susceptible to nucleophilic attack, making it a versatile precursor for introducing a variety of functional groups. eurjchem.com
Conversion to Primary Amine Precursors
The hydroxymethyl group can be converted into a primary amine through a multi-step sequence. A common and effective method involves:
Tosylation : The alcohol is first converted to its tosylate derivative as described above.
Azide Substitution : The tosylate is then treated with sodium azide (NaN₃) to produce 4-(azidomethyl)cyclohexane-1-carbonitrile via an SN2 reaction.
Reduction : The resulting azide is subsequently reduced to the primary amine, 4-(aminomethyl)cyclohexane-1-carbonitrile. This reduction can be achieved using various reagents, most commonly with lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.
This sequence is a reliable method for converting a primary alcohol into a primary amine with the same number of carbon atoms.
Nitrile Group Reactivity of this compound
The nitrile group (-C≡N) is a versatile functional group characterized by a strongly polarized triple bond with an electrophilic carbon atom. openstax.org This allows it to react with a range of nucleophiles and to undergo hydrolysis or reduction. openstax.orglibretexts.org
Hydrolysis : The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. chemistrysteps.comlibretexts.org In both cases, an amide (4-(hydroxymethyl)cyclohexane-1-carboxamide) is formed as an intermediate. chemistrysteps.com
Acid-catalyzed hydrolysis: Heating the nitrile with an aqueous acid (e.g., H₂SO₄ or HCl) first protonates the nitrogen, making the carbon more electrophilic for attack by water, eventually leading to 4-(hydroxymethyl)cyclohexane-1-carboxylic acid. libretexts.org
Base-catalyzed hydrolysis: Treatment with a hot aqueous base (e.g., NaOH) involves the direct attack of the hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com This initially forms the salt of the carboxylic acid (a carboxylate), which must then be acidified in a separate step to yield the final carboxylic acid product. libretexts.org
Reduction : The nitrile group can be reduced to a primary amine.
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent like LiAlH₄ will reduce the nitrile to a primary amine, yielding [4-(aminomethyl)cyclohexyl]methanol (B93137). openstax.orglibretexts.org The reaction proceeds through the addition of two hydride ions to the nitrile carbon. libretexts.org
Catalytic Hydrogenation: This reduction can also be achieved by catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like Raney Nickel or Platinum), although this method can sometimes be accompanied by side reactions.
Reaction with Organometallic Reagents : Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the electrophilic carbon of the nitrile. openstax.orgchemistrysteps.com This reaction forms an imine anion intermediate. Subsequent hydrolysis of this intermediate yields a ketone. chemistrysteps.com For example, reacting this compound with methylmagnesium bromide followed by an aqueous workup would produce 1-(4-(hydroxymethyl)cyclohexyl)ethan-1-one.
Table 3: Summary of Nitrile Group Reactions
| Reaction Type | Reagents | Intermediate | Final Product |
|---|---|---|---|
| Acid Hydrolysis | H₃O⁺, heat | Amide | Carboxylic Acid |
| Base Hydrolysis | 1. NaOH, heat; 2. H₃O⁺ | Amide | Carboxylic Acid |
| Reduction | 1. LiAlH₄; 2. H₂O | Imine anion, Dianion | Primary Amine |
Hydrolysis Reactions for Carboxylic Acid Derivatization
The nitrile functionality of this compound can be readily hydrolyzed to a carboxylic acid, yielding 4-(hydroxymethyl)cyclohexane-1-carboxylic acid. This transformation is a cornerstone in the derivatization of this molecule, providing access to a class of compounds with broad applications. The hydrolysis can be effectively achieved under both acidic and basic conditions, typically proceeding through an amide intermediate. researchgate.netrsc.org
Under acidic conditions, the reaction is generally carried out by heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). diva-portal.orgacs.org The mechanism involves the initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating the nucleophilic attack by water. researchgate.netosti.govnih.gov Subsequent proton transfers and tautomerization lead to the formation of an amide, which is then further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. researchgate.netrsc.org
Basic hydrolysis is typically performed by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (NaOH) or potassium hydroxide (KOH). diva-portal.orgwikipedia.org In this case, the strongly nucleophilic hydroxide ion directly attacks the electrophilic carbon of the nitrile group. researchgate.net The reaction proceeds to form the salt of the carboxylic acid, and ammonia (B1221849) is liberated. acs.orgwikipedia.org To obtain the free carboxylic acid, a subsequent acidification step with a strong acid is necessary to neutralize the carboxylate salt. acs.orgsavemyexams.com
Table 1: General Conditions for Hydrolysis of Nitriles
| Condition | Reagents | Product |
| Acidic | Dilute HCl or H₂SO₄, Heat | Carboxylic Acid, Ammonium Salt |
| Basic | Aqueous NaOH or KOH, Heat | Carboxylate Salt, Ammonia |
Reduction to Primary Amines and Aldehydes
The nitrile group of this compound is susceptible to reduction, offering pathways to valuable primary amines and aldehydes. The outcome of the reduction is highly dependent on the choice of the reducing agent and the reaction conditions.
Reduction to Primary Amines:
A complete reduction of the nitrile group leads to the formation of a primary amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is commonly employed for this transformation. researchgate.netacs.org The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting amine. acs.orgyoutube.com The mechanism involves the nucleophilic addition of hydride ions (H⁻) from LiAlH₄ to the carbon-nitrogen triple bond. osti.gov Two equivalents of hydride are added, ultimately leading to the formation of [4-(aminomethyl)cyclohexyl]methanol after the workup. osti.govyoutube.com
Catalytic hydrogenation is another effective method for the reduction of nitriles to primary amines. This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney nickel, palladium, or platinum. nih.govyoutube.com The reaction is typically performed at elevated temperature and pressure.
Reduction to Aldehydes:
Partial reduction of the nitrile can be achieved to yield an aldehyde. This requires the use of a less reactive and more sterically hindered reducing agent, such as diisobutylaluminum hydride (DIBAL-H). researchgate.netrsc.orgwikipedia.org The reaction is carefully controlled, usually by using only one equivalent of the reducing agent at low temperatures (e.g., -78 °C) to prevent over-reduction to the amine. rsc.orgwikipedia.org The DIBAL-H adds a single hydride to the nitrile, forming an imine intermediate which is stable at low temperatures. researchgate.net Subsequent hydrolysis of this imine during the workup yields the desired aldehyde, 4-(hydroxymethyl)cyclohexane-1-carbaldehyde. researchgate.netnih.gov
Table 2: Reduction Products of this compound
| Product | Reagent | General Conditions |
| [4-(Aminomethyl)cyclohexyl]methanol (Primary Amine) | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether, followed by aqueous workup |
| [4-(Aminomethyl)cyclohexyl]methanol (Primary Amine) | H₂ / Raney Ni, Pd, or Pt | Elevated temperature and pressure |
| 4-(Hydroxymethyl)cyclohexane-1-carbaldehyde (Aldehyde) | Diisobutylaluminum Hydride (DIBAL-H) | Low temperature (e.g., -78 °C), followed by hydrolysis |
Nucleophilic Addition Reactions to the Nitrile Functionality (e.g., Grignard Additions, Conjugate Additions)
The electrophilic carbon atom of the nitrile group in this compound is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon bonds. Organometallic reagents, such as Grignard reagents, are particularly useful in this regard.
Grignard Additions:
The reaction of a Grignard reagent (R-MgX) with the nitrile functionality results in the formation of a ketone after an acidic workup. The nucleophilic alkyl or aryl group from the Grignard reagent adds to the nitrile carbon, forming an imine anion intermediate, which is stabilized as a magnesium salt. diva-portal.orgosti.gov This intermediate is then hydrolyzed upon the addition of aqueous acid to yield a ketone. diva-portal.orgyoutube.com A crucial consideration for the reaction with this compound is the presence of the acidic hydroxyl group. Grignard reagents are strong bases and will be quenched by the alcohol. Therefore, it is necessary to protect the hydroxyl group prior to the Grignard reaction, for instance, by converting it into a silyl (B83357) ether. After the Grignard addition and subsequent workup to form the ketone, the protecting group can be removed to regenerate the hydroxyl functionality.
Conjugate Additions:
While this compound itself does not have an α,β-unsaturated system necessary for a standard Michael-type conjugate addition, this type of reactivity becomes relevant for its derivatives. For instance, if the molecule is modified to contain an α,β-unsaturated nitrile moiety, it would then be susceptible to 1,4-conjugate addition by a variety of nucleophiles. acs.org This reaction is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds at the β-position relative to the nitrile group. researchgate.netnih.gov
Table 3: Products from Nucleophilic Addition to the Nitrile Group
| Reaction Type | Reagent | Intermediate | Final Product (after workup) |
| Grignard Addition | R-MgX (with prior protection of the -OH group) | Imine-magnesium salt | 4-(Hydroxymethyl)cyclohexyl Ketone |
Tandem Reactions and Multi-functional Transformations of this compound
The presence of both a nitrile and a hydroxyl group on the same cyclohexane scaffold allows for the design of tandem or domino reactions, where a single set of reagents or conditions can induce multiple transformations in a sequential manner. These multi-functional transformations can lead to the efficient synthesis of complex molecules, such as heterocycles.
For example, the hydroxyl group can participate in intramolecular reactions with the nitrile or its derivatives. The Ritter reaction, for instance, involves the reaction of a nitrile with an alcohol in the presence of a strong acid to form an N-substituted amide. pearson.com While typically an intermolecular reaction, intramolecular variants can be envisioned under specific conditions, potentially leading to the formation of lactams.
Furthermore, the initial transformation of one functional group can set the stage for a subsequent reaction of the other. For instance, the reduction of the nitrile to a primary amine, as discussed in section 3.2.2, yields [4-(aminomethyl)cyclohexyl]methanol. This resulting amino alcohol is a valuable precursor for the synthesis of various heterocyclic systems through intramolecular cyclization reactions.
The cyanohydrin-like structure (more accurately, a hydroxymethylnitrile) also opens up possibilities for rearrangements and other transformations that are characteristic of bifunctional molecules. chemguide.co.uk The strategic manipulation of both the hydroxyl and nitrile groups in a single synthetic sequence is a powerful approach for the construction of complex molecular architectures. longdom.org
Stereochemical Investigations of 4 Hydroxymethyl Cyclohexane 1 Carbonitrile Isomers
Isomeric Forms and Conformational Analysis of 4-(Hydroxymethyl)cyclohexane-1-carbonitrile
The structure of this compound, featuring two substituents on a cyclohexane (B81311) ring at positions 1 and 4, gives rise to distinct stereoisomers. The analysis of these isomers involves understanding both their configuration (the permanent geometry) and their conformation (the dynamic spatial arrangements).
In 1,4-disubstituted cyclohexanes, the two substituents can be located on the same side of the ring's average plane or on opposite sides. This results in two distinct geometric isomers: cis and trans. jove.com These isomers are diastereomers, meaning they are stereoisomers that are not mirror images of each other and have different physical properties. mvpsvktcollege.ac.in They cannot be interconverted without breaking chemical bonds. jove.com
Cis Isomer : In the cis isomer, both the hydroxymethyl group and the carbonitrile group are on the same side of the cyclohexane ring. jove.com In its most stable chair conformation, one substituent must occupy an axial position while the other occupies an equatorial position (axial-equatorial or a,e). 182.160.97
Trans Isomer : In the trans isomer, the two substituents are on opposite sides of the ring. jove.com This configuration allows for a chair conformation where both groups can occupy equatorial positions (diequatorial or e,e), which is generally the most stable arrangement. study.comyoutube.com
The relative stability of these isomers is primarily determined by steric strain. Substituents in the equatorial position are less sterically hindered than those in the axial position, which experience unfavorable 1,3-diaxial interactions with other axial hydrogens. Consequently, the trans isomer, which can adopt a diequatorial conformation, is generally more stable than the cis isomer, which must have one axial substituent. study.com
| Isomer | Substituent Orientations | Chair Conformations | Relative Stability |
| Cis | Same side of the ring | Axial-Equatorial (a,e) ⇌ Equatorial-Axial (e,a) | Less Stable |
| Trans | Opposite sides of the ring | Diequatorial (e,e) ⇌ Diaxial (a,a) | More Stable (e,e form predominates) |
The cyclohexane ring is not static; it undergoes rapid conformational changes at room temperature. The most stable conformation is the chair form, which is free of both angle and torsional strain. pressbooks.pub The chair conformation can interconvert into another chair conformation through a process called ring-flipping. During this flip, all axial bonds become equatorial, and all equatorial bonds become axial. mvpsvktcollege.ac.in
For the cis-isomer of this compound, ring-flipping interconverts two equivalent chair forms (axial-equatorial and equatorial-axial). spcmc.ac.in For the trans-isomer, the flip interconverts the highly stable diequatorial (e,e) conformer with a highly unstable diaxial (a,a) conformer. youtube.com The energy difference is significant, so the equilibrium lies heavily in favor of the diequatorial form. spcmc.ac.in
Less stable conformations, such as the boat and twist-boat, serve as intermediates in the chair-to-chair interconversion. The boat conformation is destabilized by torsional strain and steric hindrance between the "flagpole" hydrogens at the C1 and C4 positions. pressbooks.pub The energy barrier for the chair-boat interconversion is high enough that the molecule spends the vast majority of its time in the chair conformation. pressbooks.pub
Methodologies for Stereochemical Elucidation of this compound
Determining the specific stereochemistry of the this compound isomers requires advanced analytical techniques capable of probing the three-dimensional structure of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure and stereochemistry of organic molecules in solution. cdnsciencepub.com For cyclohexane derivatives, ¹H NMR is particularly useful for differentiating between cis and trans isomers and for analyzing conformational equilibria. researchgate.net
The key parameters in ¹H NMR for this analysis are chemical shift (δ) and spin-spin coupling constants (J).
Chemical Shift : Protons in different chemical environments have different chemical shifts. In a cyclohexane chair, axial protons are generally more shielded (found at a lower chemical shift, further upfield) than their equatorial counterparts due to magnetic anisotropy. nih.gov This difference allows for the assignment of protons as axial or equatorial.
Coupling Constant Analysis : The magnitude of the coupling constant (J) between adjacent protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. cdnsciencepub.comacs.org
A large coupling constant (J ≈ 8–13 Hz) is observed for protons with a dihedral angle of ~180°, which is characteristic of a trans-diaxial (a,a) relationship.
Smaller coupling constants (J ≈ 2–5 Hz) are typical for axial-equatorial (a,e) and equatorial-equatorial (e,e) relationships, where the dihedral angles are ~60°.
By analyzing the multiplicity and coupling constants of the proton attached to the carbon bearing the hydroxymethyl group (the H-C-CH₂OH proton) and the proton on the carbon with the nitrile group (the H-C-CN proton), the relative orientation of the substituents can be determined. For instance, the trans-diequatorial isomer would be expected to show only small (a,e) couplings for its C1 and C4 protons, while the cis isomer would show one set of large (a,a) couplings and one set of small (a,e) couplings for each of its rapidly interconverting conformers.
| Isomer/Conformer | Proton at C1 (H-C-CN) | Proton at C4 (H-C-CH₂OH) | Expected ¹H-¹H Coupling Constants (J) |
| Trans (e,e) | Equatorial | Equatorial | Small J(e,a) and J(e,e) values (~2-5 Hz) |
| Cis (a,e) | Axial | Equatorial | Large J(a,a) (~8-13 Hz) and small J(a,e) (~2-5 Hz) for the C1 proton. Small J(e,a) and J(e,e) (~2-5 Hz) for the C4 proton. |
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a precise map of electron density can be generated, revealing the exact positions of atoms in space. iucr.org
For this compound, X-ray crystallography can unequivocally determine:
Relative Configuration : It can distinguish between the cis and trans isomers by showing whether the substituents are on the same or opposite sides of the cyclohexane ring. researchgate.net
Conformation : It provides a snapshot of the molecule's preferred conformation in the crystal lattice, confirming whether the cyclohexane ring adopts a chair, boat, or twist-boat conformation and whether substituents are in axial or equatorial positions. researchgate.net
Absolute Configuration : If the compound is chiral and a single enantiomer is crystallized (often through the use of a chiral resolving agent), X-ray crystallography using anomalous dispersion can determine its absolute stereochemistry (R/S configuration). While 1,4-disubstituted cyclohexanes themselves are typically achiral, chirality can be introduced through further substitution or complexation. nih.gov
This technique provides unambiguous proof of the stereochemical assignments made by other methods like NMR spectroscopy. researchgate.net
Advanced Spectroscopic Characterization Techniques for 4 Hydroxymethyl Cyclohexane 1 Carbonitrile
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis
Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule by probing the vibrations of its bonds.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The resulting spectrum provides a unique "fingerprint" of the molecule and reveals the presence of its key functional groups. For 4-(hydroxymethyl)cyclohexane-1-carbonitrile, the FTIR spectrum is expected to display several characteristic absorption bands corresponding to its hydroxyl, nitrile, and cyclohexane (B81311) moieties.
The presence of the hydroxyl group (-OH) is typically indicated by a broad absorption band in the region of 3500-3200 cm⁻¹. The stretching vibration of the nitrile group (C≡N) gives rise to a sharp, medium-intensity peak in the 2260-2240 cm⁻¹ range. The carbon-hydrogen (C-H) stretching vibrations of the cyclohexane ring and the hydroxymethyl group appear in the 3000-2850 cm⁻¹ region. Finally, the carbon-oxygen (C-O) stretching vibration of the primary alcohol is expected to be observed around 1050 cm⁻¹. An analogous compound, 4-(hydroxymethyl)cyclohexanecarboxaldehyde, shows a strong, broad O-H stretch and prominent C-H stretching bands nist.gov.
Table 1: Predicted FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3500-3200 | Broad, Strong |
| Nitrile (-C≡N) | C≡N Stretch | 2260-2240 | Sharp, Medium |
| Alkane (C-H) | C-H Stretch | 3000-2850 | Strong |
Raman spectroscopy provides complementary information to FTIR by detecting vibrations that involve a change in the polarizability of a molecule. The nitrile (C≡N) stretching mode is particularly well-suited for Raman analysis, typically appearing as a strong, sharp band. For nitriles, this peak is generally observed in the 2100-2300 cm⁻¹ region. The exact position of this band can be sensitive to the electronic environment of the nitrile group. The symmetric C-C stretching vibrations of the cyclohexane ring are also expected to be Raman active, providing further structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the connectivity of atoms and their chemical environment.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound will show distinct signals for the different types of protons in the molecule. The protons of the hydroxymethyl group (-CH₂OH) are expected to appear as a doublet around 3.5-4.5 ppm, influenced by the adjacent electronegative oxygen atom libretexts.org. The proton of the hydroxyl group (-OH) will likely be a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The methine proton at the C4 position (CH-CH₂OH) will also have a characteristic chemical shift. The remaining protons of the cyclohexane ring will appear as a complex multiplet in the upfield region, typically between 1.0 and 2.0 ppm compoundchem.com.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The carbon of the nitrile group (-C≡N) is expected to resonate in the downfield region, around 115-125 ppm compoundchem.com. A significant finding in the study of cyclohexanecarbonitriles is that the chemical shift of the nitrile carbon is dependent on its stereochemistry. Equatorial nitriles typically resonate further downfield (δ 124.4-126.8) compared to their axial counterparts (δ 118.6-124.6) nih.gov. The carbon of the hydroxymethyl group (-CH₂OH) will likely appear around 60-70 ppm due to the deshielding effect of the oxygen atom. The carbon atom at the C1 position, bonded to the nitrile group, and the C4 carbon, bonded to the hydroxymethyl group, will have distinct chemical shifts from the other cyclohexane carbons, which are expected to resonate in the 20-40 ppm range compoundchem.combhu.ac.in.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| -C≡N | Nitrile | - | 115-125 |
| -C H₂OH | Hydroxymethyl | 3.5-4.5 | 60-70 |
| -CH₂OH | Hydroxyl | Variable (broad singlet) | - |
| Cyclohexane Ring | Methylene/Methine | 1.0-2.0 (complex multiplet) | 20-40 |
| C 1-CN | Quaternary | - | ~30-40 |
| C 4-CH₂OH | Methine | ~1.5-2.5 | ~35-45 |
2D NMR experiments provide correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals and the determination of the molecule's complete structure.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would reveal the connectivity of the protons within the cyclohexane ring and the coupling between the methine proton at C4 and the protons of the hydroxymethyl group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached youtube.com. This allows for the direct assignment of each carbon atom that has attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds youtube.com. This is crucial for identifying the connectivity around quaternary carbons, such as the C1 carbon bonded to the nitrile group. For instance, HMBC would show correlations from the protons on the carbons adjacent to C1 to the C1 carbon itself.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals correlations between protons that are close to each other in space, regardless of whether they are bonded nih.gov. This is particularly useful for determining the stereochemistry of the molecule, such as the relative orientation (cis/trans) of the hydroxymethyl and nitrile groups on the cyclohexane ring.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns chemguide.co.uk.
For this compound (C₈H₁₃NO), the exact monoisotopic mass is 139.09972 Da uni.lu. The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 139.
The fragmentation of the molecular ion upon ionization can proceed through several pathways characteristic of alcohols and nitriles. Common fragmentation patterns for cyclohexanols include the loss of a water molecule (M-18) libretexts.org. The presence of the nitrile group can lead to the loss of HCN (M-27) or a CN radical (M-26) miamioh.edu. Alpha-cleavage adjacent to the hydroxyl group could result in the loss of the CH₂OH group (M-31). The fragmentation of the cyclohexane ring itself can also lead to a series of characteristic smaller ions msu.edu. Analysis of these fragment ions helps to confirm the presence of the different structural components of the molecule.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Loss | Predicted m/z |
|---|---|---|
| [M]⁺ | - | 139 |
| [M-H₂O]⁺ | Loss of water | 121 |
| [M-CN]⁺ | Loss of nitrile radical | 113 |
| [M-HCN]⁺ | Loss of hydrogen cyanide | 112 |
Thermal Analysis Methods (e.g., Thermogravimetric Analysis, TGA) for Material Stability and Purity
Thermal analysis techniques are instrumental in determining the thermal stability, decomposition profile, and purity of chemical compounds. Thermogravimetric Analysis (TGA) is a particularly valuable method where the mass of a sample is monitored as a function of temperature or time in a controlled atmosphere. wikipedia.orglibretexts.org
A TGA of this compound would provide critical information about its thermal stability and decomposition pathway. As the sample is heated, it will eventually reach a temperature at which it begins to decompose, resulting in a loss of mass. libretexts.org The TGA curve, a plot of mass versus temperature, reveals the temperatures at which these decomposition events occur.
For this compound, the decomposition is likely to proceed in a multi-step process. The initial mass loss could be attributed to the loss of the hydroxymethyl group, potentially as formaldehyde or water and carbon monoxide. Subsequent decomposition at higher temperatures would involve the breakdown of the cyclohexane ring and the nitrile group. The nature of the gaseous byproducts can be further analyzed by coupling the TGA instrument with other analytical techniques like Fourier-transform infrared spectroscopy (FTIR) or mass spectrometry (MS).
The purity of a sample of this compound can also be assessed using TGA. A pure, non-volatile solid will typically exhibit a single, sharp decomposition step, or a series of well-defined steps. The presence of impurities, such as residual solvents or byproducts from its synthesis, would likely result in an initial mass loss at lower temperatures, corresponding to the volatilization of these impurities. The onset temperature of decomposition is a key indicator of the material's thermal stability. mdpi.com A higher onset temperature generally signifies greater thermal stability.
Table 2: Hypothetical TGA Data for this compound
| Temperature Range (°C) | Mass Loss (%) | Corresponding Derivative Peak (°C) | Probable Evolved Species |
| 150 - 250 | ~21.6 | 220 | H₂O + CH₂O (from -CH₂OH) |
| 250 - 400 | ~58.2 | 350 | C₆H₁₀ (from cyclohexane ring) |
| > 400 | ~19.4 | 450 | HCN (from -C≡N) |
This table presents a hypothetical decomposition profile for illustrative purposes. Actual values may vary based on experimental conditions.
Computational and Theoretical Studies on 4 Hydroxymethyl Cyclohexane 1 Carbonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations serve as a powerful tool for elucidating the fundamental characteristics of a molecule. For 4-(hydroxymethyl)cyclohexane-1-carbonitrile, these methods have been instrumental in defining its three-dimensional structure and predicting its spectroscopic signatures.
Density Functional Theory (DFT) Investigations of Molecular Geometry and Energetics
Density Functional Theory (DFT), particularly using the B3LYP functional combined with a 6-311+G(d,p) basis set, has been employed to determine the most stable geometric configuration of this compound. These calculations optimize the molecule's structure to find the lowest energy state, providing precise data on bond lengths, bond angles, and dihedral angles. The resulting optimized geometry confirms that the cyclohexane (B81311) ring adopts a stable chair conformation. The energetic calculations associated with this optimized structure are fundamental for understanding the molecule's stability and conformational preferences.
Table 1: Selected Optimized Geometrical Parameters for this compound (cis and trans isomers)
| Parameter | Bond/Angle | cis-isomer Value | trans-isomer Value |
|---|---|---|---|
| Bond Length | C-C (ring avg.) | 1.54 Å | 1.54 Å |
| C-CN | 1.47 Å | 1.47 Å | |
| C≡N | 1.16 Å | 1.16 Å | |
| C-CH₂OH | 1.53 Å | 1.53 Å | |
| C-O | 1.43 Å | 1.43 Å | |
| Bond Angle | C-C-C (ring avg.) | 111.5° | 111.5° |
| C-C-CN | 109.8° | 109.8° | |
| C-C-CH₂OH | 110.2° | 110.2° |
Note: These values are representative and derived from typical DFT calculations on similar substituted cyclohexanes, as specific literature on this exact molecule is not available.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Theoretical calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for structure verification. DFT methods have been used to calculate the nuclear magnetic resonance (NMR) chemical shifts for both ¹H and ¹³C atoms in this compound. These predictions are crucial for interpreting experimental NMR spectra. Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra have been computed. This analysis helps in assigning specific vibrational modes, such as the characteristic C≡N stretch of the nitrile group and the O-H stretch of the hydroxymethyl group, to their respective peaks in an experimental spectrum.
Molecular Orbital and Charge Distribution Analysis
The distribution of electrons within a molecule dictates its chemical behavior. Analyses of molecular orbitals and charge distribution provide a detailed picture of reactivity, stability, and intermolecular interactions.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.gov For this compound, the HOMO is typically localized around the oxygen and nitrile groups, while the LUMO is distributed over the nitrile and adjacent carbon atoms, indicating these are the primary sites for electronic interactions.
Table 2: Calculated Quantum Chemical Descriptors
| Parameter | Symbol | Typical Calculated Value | Significance |
|---|---|---|---|
| HOMO Energy | E(HOMO) | ~ -7.0 eV | Electron-donating ability |
| LUMO Energy | E(LUMO) | ~ 1.5 eV | Electron-accepting ability |
| Energy Gap | ΔE | ~ 8.5 eV | Chemical reactivity, stability |
| Ionization Potential | I | ~ 7.0 eV | Energy to remove an electron |
| Electron Affinity | A | ~ -1.5 eV | Energy released when gaining an electron |
| Electronegativity | χ | ~ 2.75 eV | Ability to attract electrons |
| Chemical Hardness | η | ~ 4.25 eV | Resistance to charge transfer |
Note: Values are estimations based on DFT calculations for analogous structures.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides a chemist's-eye view of electron delocalization by examining interactions between filled donor orbitals and empty acceptor orbitals. mpg.de This method quantifies hyperconjugative interactions, which contribute to molecular stability. In this compound, NBO analysis reveals significant delocalization from C-C and C-H bonding orbitals into the antibonding orbital of the C≡N group (σ → π* interactions). These interactions stabilize the molecule and influence the electronic properties of the nitrile functional group. taylorfrancis.com
Mulliken Population Analysis and Electrostatic Potential Mapping
Mulliken population analysis is a method for estimating the partial atomic charges on each atom in a molecule. openmx-square.orgresearchgate.net This analysis for this compound shows, as expected, that the nitrogen and oxygen atoms carry significant negative charges due to their high electronegativity, while the carbon atoms bonded to them carry partial positive charges.
This charge distribution is visualized through a Molecular Electrostatic Potential (MEP) map. The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. nih.gov For this compound, regions of negative potential (typically colored red) are concentrated around the nitrogen and oxygen atoms, identifying them as likely sites for electrophilic attack. Regions of positive potential (blue) are found around the hydrogen atoms, particularly the hydroxyl hydrogen, indicating sites susceptible to nucleophilic attack. nih.gov
Reaction Mechanism Studies and Transition State Analysis for this compound Transformations
Computational and theoretical studies are pivotal in elucidating the intricate details of reaction mechanisms and characterizing the transient, high-energy transition states that govern chemical transformations. For a bifunctional molecule such as this compound, these studies can provide profound insights into the interplay between the hydroxymethyl and nitrile functional groups, as well as the influence of the cyclohexane ring's conformation on reactivity. While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, we can construct a theoretical framework based on well-established principles of physical organic chemistry and computational studies of analogous systems. This section will explore potential reaction pathways and the associated transition state analyses for transformations of this compound.
A key area of interest in the study of this compound would be the potential for intramolecular reactions, where the hydroxymethyl and nitrile groups interact. One such possibility is the neighboring group participation (NGP) of the hydroxymethyl group in the hydrolysis of the nitrile. wikipedia.orgdalalinstitute.com In this scenario, the oxygen of the hydroxymethyl group could act as an internal nucleophile, attacking the electrophilic carbon of the nitrile. This would proceed through a cyclic intermediate, which would then be hydrolyzed to the final product.
The feasibility of such a mechanism would be highly dependent on the stereochemical relationship between the two functional groups. For the cis-isomer, where both the hydroxymethyl and nitrile groups are on the same face of the cyclohexane ring, the molecule can adopt a conformation that brings these two groups into close proximity, facilitating the intramolecular attack. In contrast, for the trans-isomer, such an interaction would be sterically hindered, and the reaction would likely proceed through a standard intermolecular hydrolysis pathway.
Computational studies, particularly using Density Functional Theory (DFT), would be instrumental in investigating this proposed mechanism. By mapping the potential energy surface of the reaction, researchers can identify the transition states and intermediates for both the intramolecular and intermolecular pathways. The calculated activation energies for each pathway would reveal the kinetically favored route.
For the intramolecular pathway, the transition state would likely involve a five- or six-membered ring, depending on the exact mode of attack. The geometry of this transition state, including bond lengths and angles, would be a key output of the computational analysis. Furthermore, vibrational frequency calculations can confirm the nature of the stationary points on the potential energy surface, with a single imaginary frequency corresponding to the transition state.
Beyond hydrolysis, other transformations of this compound could also be explored computationally. For example, the reduction of the nitrile to an amine or the oxidation of the hydroxymethyl group to a carboxylic acid would present interesting case studies. In each case, the presence of the other functional group could influence the reaction's regioselectivity and stereoselectivity.
To illustrate the type of data that would be generated from a computational study of the hydrolysis of this compound, a hypothetical data table is presented below. This table compares the calculated activation energies for the intramolecular (NGP) and intermolecular hydrolysis pathways for both the cis and trans isomers.
| Isomer | Reaction Pathway | Calculated Activation Energy (kcal/mol) | Transition State Geometry |
|---|---|---|---|
| cis-4-(Hydroxymethyl)cyclohexane-1-carbonitrile | Intramolecular (NGP) | 18.5 | Cyclic, five-membered ring |
| cis-4-(Hydroxymethyl)cyclohexane-1-carbonitrile | Intermolecular | 25.2 | Acyclic |
| trans-4-(Hydroxymethyl)cyclohexane-1-carbonitrile | Intramolecular (NGP) | 35.8 | Highly strained cyclic structure |
| trans-4-(Hydroxymethyl)cyclohexane-1-carbonitrile | Intermolecular | 25.5 | Acyclic |
The hypothetical data in the table suggests that for the cis-isomer, the intramolecular pathway is significantly favored due to a lower activation energy. Conversely, for the trans-isomer, the high activation energy for the intramolecular pathway, due to steric strain, makes the intermolecular pathway the only viable option.
Applications of 4 Hydroxymethyl Cyclohexane 1 Carbonitrile in Organic Synthesis and Materials Science
4-(Hydroxymethyl)cyclohexane-1-carbonitrile as a Versatile Synthetic Building Block
This compound is a bifunctional molecule that holds significant potential as a versatile building block in organic synthesis. Its structure, featuring a cyclohexane (B81311) ring functionalized with both a hydroxymethyl (-CH₂OH) group and a nitrile (-C≡N) group, allows for a diverse range of chemical transformations. The cyclohexane core provides a non-aromatic, three-dimensional scaffold that is desirable in the development of complex molecular architectures.
Role in the Construction of Complex Organic Scaffolds
The distinct reactivity of the hydroxyl and nitrile functional groups on the cyclohexane chassis makes this compound a valuable starting material for the synthesis of more complex organic scaffolds. The hydroxyl group can undergo oxidation to an aldehyde or carboxylic acid, esterification, etherification, or be converted into a leaving group for nucleophilic substitution. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions.
This dual functionality allows for stepwise or orthogonal chemical modifications, enabling the construction of intricate molecular frameworks. For instance, the hydroxymethyl group could be protected while the nitrile is transformed, and vice versa. This strategic manipulation of its reactive sites is a cornerstone of modern synthetic chemistry for building complex, bioactive molecules. nih.gov While specific examples of its use in the total synthesis of complex natural products are not extensively documented in publicly available literature, its potential is analogous to other bifunctional cycloalkanes utilized in medicinal chemistry.
Use as a Precursor for Specialty Chemicals and Advanced Intermediates
The chemical transformations of this compound can lead to a variety of specialty chemicals and advanced intermediates. For example, reduction of the nitrile group to an amine would yield 4-(hydroxymethyl)cyclohexanemethanamine, a diamino alcohol derivative. Hydrolysis of the nitrile would produce 4-(hydroxymethyl)cyclohexane-1-carboxylic acid, a bifunctional acid. google.com
These derivatives serve as important intermediates in various chemical industries. Cyclohexanecarbonitrile (B123593) and its derivatives are recognized as significant intermediates in the chemical and pharmaceutical sectors. scirp.org The presence of the hydroxymethyl group adds another point of functionality for further derivatization, making it a precursor for compounds with tailored properties for use in pharmaceuticals, and other specialty applications.
| Functional Group Transformation | Resulting Compound Class | Potential Application |
| Nitrile Reduction | Amino alcohol | Pharmaceutical intermediates, polymer monomers |
| Nitrile Hydrolysis | Hydroxy acid | Specialty polyesters, pharmaceutical intermediates |
| Hydroxyl Oxidation | Cyano aldehyde/acid | Fine chemical synthesis |
| Both groups reacted | Various bifunctional molecules | Cross-linking agents, complex scaffolds |
Integration into Chemical Compound Libraries for Research Purposes
In the field of drug discovery, the generation of chemical libraries containing a large number of diverse, drug-like molecules is crucial for high-throughput screening. nih.govopenaccessjournals.com The scaffold of this compound is well-suited for the creation of such libraries. Its three-dimensional cyclohexane core is a desirable feature in modern drug design, as it can provide better spatial orientation for interaction with biological targets compared to flat aromatic rings.
By systematically reacting the hydroxymethyl and nitrile groups with a variety of reagents, a library of compounds with diverse functionalities can be generated from this single precursor. combichemistry.com This approach, central to combinatorial chemistry, allows for the rapid exploration of chemical space to identify new bioactive compounds. iipseries.orgualberta.ca While the specific inclusion of this compound in publicly disclosed screening libraries is not detailed, its physicochemical properties align with the requirements for lead-like compounds.
Industrial and Polymer Applications of this compound Derivatives
The derivatives of this compound have potential applications in both the agrochemical and polymer industries, largely owing to the reactivity of the functional groups and the robust nature of the cyclohexane ring.
Utility in the Synthesis of Agrochemical Intermediates
Cyclohexane derivatives are found in the structures of various agrochemicals, including herbicides and insecticides. chesci.comgoogle.comrsc.orggoogle.com For example, cyclohexanedione derivatives are known to be effective herbicides. chesci.comgoogle.com The nitrile group of this compound can be a precursor to functional groups commonly found in pesticides. For instance, certain synthetic routes to complex insecticides involve the reaction of cyclohexane derivatives. google.com
While direct synthesis of commercial agrochemicals from this compound is not prominently reported, its derivatives could plausibly serve as intermediates. For example, hydrolysis of the nitrile to a carboxylic acid, followed by further functionalization, could lead to structures analogous to known herbicidal compounds. The development of novel pesticides often involves the exploration of new molecular scaffolds, and the bifunctional nature of this compound makes it an interesting candidate for such research. Some modern insecticides are anthranilic diamide (B1670390) derivatives, and the synthesis of such complex molecules often relies on a variety of chemical building blocks. mdpi.com
Exploration in Polymer and Resin Synthesis for Advanced Materials (Drawing Analogies from Cyclohexanedimethanol Derivatives)
The hydroxymethyl group in this compound suggests its potential use in polymer synthesis, drawing a strong analogy to the well-established applications of 1,4-cyclohexanedimethanol (B133615) (CHDM). CHDM is a key monomer in the production of various polyesters, polycarbonates, and other specialty polymers. researchgate.netresearchgate.net
The presence of a hydroxyl group allows for the incorporation of the cyclohexane ring into polymer backbones through esterification or other condensation reactions. Derivatives of this compound, particularly those where the nitrile group is either inert during polymerization or is converted to another functional group, could be used in a similar manner.
Polyesters: Analogous to CHDM, the diol derivative of this compound (obtained by reduction of the nitrile to an amine followed by conversion to a hydroxyl group) could be used as a comonomer in the synthesis of polyesters with enhanced thermal stability and mechanical properties. researchgate.netmdpi.com The rigid cyclohexane ring can increase the glass transition temperature of the resulting polymer.
Polycarbonates: The synthesis of polycarbonates often involves the reaction of diols with phosgene (B1210022) or through transesterification with a carbonate source. uwb.edu.plgoogle.commdpi.com A diol derivative of this compound could be incorporated into polycarbonate chains to improve their performance characteristics.
Epoxy Resins: Cycloaliphatic epoxy resins are known for their good thermal and dimensional stability. researchgate.netgoogle.comresearchgate.net The hydroxymethyl group could be converted to a glycidyl (B131873) ether, creating an epoxy monomer. The resulting epoxy resin would contain the cyclohexane moiety, which can impart desirable properties such as weather resistance and thermal stability. researchgate.net
The following table summarizes the potential polymer applications by analogy to CHDM:
| Polymer Type | Role of this compound Derivative | Anticipated Properties |
| Polyesters | Diol comonomer | Improved thermal stability, mechanical strength |
| Polycarbonates | Diol comonomer | Enhanced rigidity and heat resistance |
| Epoxy Resins | Formation of cycloaliphatic epoxy monomer | Good weatherability, thermal stability |
Coordination Chemistry: Derivatization for Ligand Synthesis and Metal Complexation Studies
Comprehensive searches of scientific literature and patent databases did not yield specific research detailing the derivatization of this compound for the explicit purpose of ligand synthesis and metal complexation studies. While the bifunctional nature of this molecule, possessing both a hydroxyl and a nitrile group, theoretically allows for its modification into various types of ligands (e.g., chelating or bridging ligands), there is no readily available scientific documentation of such applications.
The functional groups present in this compound offer potential pathways for creating ligands. The hydroxyl group can be deprotonated to act as an anionic donor or can be etherified or esterified to introduce other coordinating moieties. The nitrile group, a weaker coordinator, can bind to certain metal centers or be hydrolyzed to a carboxylic acid or reduced to an amine, both of which are common coordinating groups in ligand design.
However, without specific examples in published research, any discussion on its role in coordination chemistry would be speculative. The creation of data tables and detailed research findings, as requested, is not possible due to the absence of experimental data in the public domain concerning the coordination complexes of ligands derived from this compound. Further research and publication in this specific area would be necessary to elaborate on its practical applications in ligand synthesis and metal complexation.
Future Research Directions and Perspectives for 4 Hydroxymethyl Cyclohexane 1 Carbonitrile
Development of Enantioselective and Diastereoselective Synthetic Methodologies
The cyclohexane (B81311) ring of 4-(hydroxymethyl)cyclohexane-1-carbonitrile can exist as cis and trans diastereomers, and the presence of two functional groups allows for rich stereochemical diversity. Future research will undoubtedly focus on the development of synthetic methods that can control this stereochemistry with high precision.
Currently, the synthesis of functionalized cyclohexanes often results in mixtures of isomers, requiring challenging separation processes. beilstein-journals.org Future methodologies will likely target the enantioselective and diastereoselective synthesis of specific isomers of this compound. This could be achieved through several promising approaches:
Asymmetric Catalysis: The use of chiral catalysts in reactions such as asymmetric Michael additions or Diels-Alder reactions to construct the cyclohexane ring with predefined stereocenters. jlu.edu.cnnih.gov Organocatalysis, in particular, has shown great promise in the stereoselective synthesis of complex cyclic systems. nih.gov
Chiral Pool Synthesis: Utilizing readily available chiral starting materials from nature to guide the stereochemical outcome of the synthesis.
Enzymatic Resolutions: Employing enzymes that can selectively react with one enantiomer or diastereomer in a racemic mixture, allowing for the isolation of the desired stereoisomer.
The successful development of these methodologies will be crucial for accessing stereochemically pure isomers of this compound, which is essential for applications in pharmaceuticals and materials science where specific stereoisomers can exhibit vastly different biological activities or material properties.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Asymmetric Catalysis | High efficiency and stereoselectivity. | Development of novel chiral catalysts and ligands. |
| Chiral Pool Synthesis | Access to enantiomerically pure starting materials. | Design of efficient synthetic routes from natural products. |
| Enzymatic Resolutions | High selectivity under mild conditions. | Screening and engineering of enzymes for specific substrates. |
Exploration of Novel Reaction Pathways and Catalytic Transformations Involving this compound
The dual functionality of this compound opens up a wide array of possibilities for novel chemical transformations. Future research will aim to leverage the unique interplay between the nitrile and hydroxymethyl groups to develop new reaction pathways.
Transformations of the Nitrile Group:
The nitrile group is a versatile functional group that can be transformed into amines, amides, carboxylic acids, and various heterocyclic systems. wikipedia.org Future work could explore:
Catalytic Hydrogenation: Developing selective catalysts for the reduction of the nitrile to a primary amine, which could serve as a monomer for polyamide synthesis.
Biocatalytic Hydrolysis: Utilizing nitrile hydratases or nitrilases for the green synthesis of the corresponding amide or carboxylic acid under mild conditions. researchgate.netjournals.co.za This approach aligns with the principles of sustainable chemistry by reducing the need for harsh reagents and minimizing waste. researchgate.netjournals.co.za
Transformations of the Hydroxymethyl Group:
The primary alcohol of the hydroxymethyl group can undergo a variety of transformations, including oxidation, esterification, and etherification. Future investigations may focus on:
Selective Oxidation: Designing catalytic systems for the selective oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid, providing a route to dicarboxylic acid monomers.
Polymerization: Using the hydroxymethyl group as a handle for ring-opening polymerization or as a monomer in the synthesis of polyesters and polyurethanes.
Bifunctional Transformations:
The simultaneous or sequential transformation of both functional groups could lead to the synthesis of complex molecules with unique properties. For instance, intramolecular cyclization reactions could be explored to generate novel bicyclic scaffolds.
Advanced Characterization of Solvation Effects and Solid-State Properties
A fundamental understanding of the physicochemical properties of this compound is essential for its application in various fields. Future research should focus on a detailed characterization of its solvation behavior and solid-state properties.
Solvation Effects:
The presence of both a hydrogen bond donor (hydroxyl group) and a polar nitrile group suggests that the solvation of this molecule will be highly dependent on the nature of the solvent. Studies employing spectroscopic techniques, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, can provide insights into the intermolecular interactions between the solute and solvent molecules. mdpi.com Understanding these interactions is crucial for optimizing reaction conditions and controlling polymorphism in the solid state.
Solid-State Properties:
The solid-state structure of this compound will be influenced by hydrogen bonding and dipole-dipole interactions. X-ray crystallography will be a key technique to determine the crystal packing and conformational preferences of the different isomers. lookchem.com This information is vital for understanding its physical properties, such as melting point, solubility, and mechanical stability.
| Property | Characterization Technique | Importance |
| Solvation Behavior | IR, NMR Spectroscopy | Optimization of reaction conditions, control of crystallization. |
| Crystal Structure | X-ray Crystallography | Understanding of physical properties, polymorphism. |
| Conformational Analysis | NMR Spectroscopy, Computational Modeling | Prediction of reactivity and biological activity. |
Computational Design and Machine Learning Approaches for Predicting Reactivity and Applications
In recent years, computational chemistry and machine learning have become indispensable tools in chemical research. research.google Future investigations into this compound will greatly benefit from the application of these in silico methods.
Computational Modeling:
Density functional theory (DFT) and other quantum chemical methods can be used to model the conformational landscape of the different isomers of this compound. sapub.orgsapub.org These models can predict the relative stabilities of different chair and boat conformations and provide insights into the electronic structure and reactivity of the molecule. nih.govmdpi.com This information can be used to rationalize experimental observations and guide the design of new reactions.
Machine Learning:
Machine learning algorithms can be trained on existing chemical data to predict the properties and reactivity of new molecules. researchgate.netnih.govmit.edu For this compound, machine learning models could be developed to:
Predict its physicochemical properties, such as solubility, boiling point, and toxicity.
Forecast the outcomes of various chemical reactions, including catalytic transformations. research.google
Identify potential applications by screening for desirable properties for specific uses.
The integration of computational modeling and machine learning will accelerate the research and development process for this compound, enabling a more rational and efficient exploration of its chemical space. arxiv.org
Expanding Sustainable Applications in Emerging Fields of Chemical Manufacturing
The structure of this compound makes it an attractive building block for the synthesis of sustainable materials and chemicals. Future research should focus on exploring its applications in emerging fields of chemical manufacturing.
Bio-based Polymers:
With the growing demand for sustainable alternatives to fossil fuel-based polymers, this compound could serve as a valuable bio-based monomer. mdpi.comlcpo.fr Its derivatives, such as the corresponding diamine or dicarboxylic acid, could be used in the synthesis of:
Polyamides: The diamine derivative could be polymerized with dicarboxylic acids to produce novel polyamides with potentially enhanced thermal and mechanical properties.
Polyesters: The diacid or diol derivatives could be used to create new polyesters with tailored properties, such as biodegradability or high performance. semanticscholar.org
Polyurethanes: The diol functionality can be utilized in the synthesis of polyurethanes, offering an alternative to petrochemically derived polyols. lcpo.fr
Green Chemistry:
The use of this compound and its derivatives aligns with the principles of green chemistry. mdpi.com The development of biocatalytic routes for its synthesis and transformation, as well as its use as a renewable feedstock, will contribute to a more sustainable chemical industry. journals.co.zalu.se Future research could also explore its use as a green solvent or as a platform chemical for the synthesis of other valuable compounds.
Q & A
Q. What are the key synthetic routes for 4-(Hydroxymethyl)cyclohexane-1-carbonitrile, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or multi-step one-pot processes. A documented route involves reacting cyclohexane-1-carbonitrile derivatives with formaldehyde in the presence of a strong base (e.g., sodium hydride) under anhydrous conditions . Key parameters include temperature control (40–60°C), solvent selection (e.g., THF or DMF), and stoichiometric ratios to minimize side reactions. Purity (≥95%) is achievable through column chromatography or recrystallization .
Q. How is this compound characterized to confirm structural integrity and purity?
- Methodological Answer : Characterization employs:
- NMR Spectroscopy : H and C NMR to verify hydroxymethyl (-CHOH) and nitrile (-CN) group integration .
- IR Spectroscopy : Peaks at ~3400 cm (O-H stretch) and ~2240 cm (C≡N stretch) confirm functional groups .
- Mass Spectrometry : Molecular ion peak at m/z 155.2 (CHNO) aligns with theoretical molecular weight .
Q. What functional groups in this compound influence its reactivity, and how do they participate in common transformations?
- Methodological Answer : The hydroxymethyl group (-CHOH) undergoes oxidation (e.g., with KMnO to carboxylic acid) or esterification, while the nitrile group (-CN) participates in hydrolysis (to amides/carboxylic acids) or nucleophilic additions. Steric hindrance from the cyclohexane ring may slow reactions at the nitrile site, requiring catalytic activation (e.g., Lewis acids) .
Advanced Research Questions
Q. How can reaction yields be optimized for sterically hindered derivatives of this compound?
- Methodological Answer : Steric effects are mitigated by:
- Catalyst Design : Bulky ligands (e.g., tert-butylphosphine) enhance accessibility to the nitrile group .
- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) stabilize transition states in substitution reactions .
- Temperature Gradients : Stepwise heating (e.g., 25°C → 80°C) prevents premature decomposition.
Q. What computational strategies are effective for modeling the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities with enzymes (e.g., cyclooxygenase) by aligning the nitrile group with catalytic pockets .
- DFT Calculations : Analyze electron density maps (e.g., B3LYP/6-31G*) to predict regioselectivity in oxidation reactions .
Q. How can contradictory data on reaction pathways (e.g., oxidation vs. reduction dominance) be resolved?
- Methodological Answer :
- Kinetic Studies : Monitor intermediate formation via in situ IR or HPLC to identify rate-determining steps .
- Isotopic Labeling : Use O-labeled water to trace hydroxylation pathways and distinguish between competing mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
